![molecular formula C17H21NO3S2 B2441017 N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide CAS No. 1234853-91-8](/img/structure/B2441017.png)
N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide
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Description
N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPTES and is known for its ability to selectively target specific proteins within the body.
Scientific Research Applications
Alpha-adrenoceptor Ligand Properties
- N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866, 1), a structurally similar compound, has been identified as an alpha(1) agent with unique alpha(1A) agonism and alpha(1B) and alpha(1D) antagonism properties. This compound showed selective action in a dog model, being more selective for the urethra over the vasculature compared to other compounds like A-61603, ST-1059, and phenylpropanolamine (Altenbach et al., 2002).
Synthesis and Antibacterial Agents
- A series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine was synthesized, showing effective biofilm inhibitory action against Escherichia coli. Some compounds in this series were identified as suitable inhibitors of this bacterial strain, and their potential as less cytotoxic therapeutic agents was also assessed (Abbasi et al., 2019).
Antimicrobial and Antioxidant Studies
- Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and exhibited significant antibacterial and antifungal properties. Additionally, these compounds showed notable antioxidant potential, suggesting their potential use in pharmaceutical applications (Raghavendra et al., 2016).
Crystal Structure and Surface Analysis
- The crystal structure of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2- yl)-4,5-dihydro-1 H -pyrazole-1-carbothioamide, was analyzed, revealing a three-dimensional network with various intramolecular hydrogen bonds. This study contributes to understanding the molecular interactions and crystal packing of such compounds (Kumara et al., 2017).
properties
IUPAC Name |
N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-21-17-6-2-14(3-7-17)9-11-23(19,20)18(16-4-5-16)12-15-8-10-22-13-15/h2-3,6-8,10,13,16H,4-5,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKUVMUYWSJYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide |
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